(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H17ClN2O4 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that compounds structurally similar to the specified chemical demonstrate significant antimicrobial and antifungal properties. For example, studies have shown the synthesis and identification of various N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, which exhibited notable antimicrobial activities (S. V. Ukhov et al., 2021). Similarly, novel Zinc(II) complexes derived from heterocyclic ligands have been synthesized, showing significant antifungal activity, particularly against Candida albicans and Aspergillus niger, highlighting their potential as therapeutic antifungal agents (R. Yamgar et al., 2014).
Antitumor Properties
Compounds with a chromene backbone have also been explored for their antitumor properties. A study by M. G. Badrey and S. M. Gomha (2012) highlighted the synthesis of triazines and triazepines derived from chromene precursors, showcasing potential anti-tumor activity against human breast cell line MCF-7 and liver carcinoma cell line HepG2 (M. G. Badrey et al., 2012).
Synthesis of Novel Compounds
The structural versatility of chromene derivatives allows for the synthesis of a wide range of novel compounds. Studies have demonstrated the synthesis of various 2-imino-2H-chromene-3-carboxamides through eco-friendly approaches, providing a foundation for the development of compounds with enhanced properties (F. Proença & Marta Costa, 2008). Moreover, the creation of fluorescent dyes with blue emission properties from reactions involving 3-formylchromones highlights the potential of chromene derivatives in material science and bioimaging applications (M. Teimouri, 2011).
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-4-6-15(10-19(13)23)25-22-18(21(27)24-12-17-3-2-8-28-17)9-14-5-7-16(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZLXSLNMUPNKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide |
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